molecular formula C18H27N3O2 B14184547 2H-Indazole-6-carboxamide, N,2-dibutyl-3-ethoxy- CAS No. 919107-31-6

2H-Indazole-6-carboxamide, N,2-dibutyl-3-ethoxy-

Cat. No.: B14184547
CAS No.: 919107-31-6
M. Wt: 317.4 g/mol
InChI Key: DWZAVFSMCXJBDW-UHFFFAOYSA-N
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Description

2H-Indazole-6-carboxamide, N,2-dibutyl-3-ethoxy- is a heterocyclic compound that belongs to the indazole family Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indazole-6-carboxamide, N,2-dibutyl-3-ethoxy- typically involves the formation of the indazole core followed by functionalization at specific positions. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound are likely to involve large-scale versions of the synthetic routes mentioned above. The choice of method depends on factors such as yield, cost, and environmental impact. Transition metal-catalyzed reactions are often preferred due to their high efficiency and minimal byproduct formation .

Chemical Reactions Analysis

Types of Reactions

2H-Indazole-6-carboxamide, N,2-dibutyl-3-ethoxy- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized indazole derivatives, while substitution reactions can introduce new functional groups, leading to a wide range of indazole-based compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2H-Indazole-6-carboxamide, N,2-dibutyl-3-ethoxy- involves its interaction with specific molecular targets and pathways. For example, some indazole derivatives are known to inhibit enzymes such as phosphoinositide 3-kinase δ, which plays a role in respiratory diseases . The exact molecular targets and pathways for this compound may vary depending on its specific application and functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Indazole-6-carboxamide, N,2-dibutyl-3-ethoxy- is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

919107-31-6

Molecular Formula

C18H27N3O2

Molecular Weight

317.4 g/mol

IUPAC Name

N,2-dibutyl-3-ethoxyindazole-6-carboxamide

InChI

InChI=1S/C18H27N3O2/c1-4-7-11-19-17(22)14-9-10-15-16(13-14)20-21(12-8-5-2)18(15)23-6-3/h9-10,13H,4-8,11-12H2,1-3H3,(H,19,22)

InChI Key

DWZAVFSMCXJBDW-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC2=NN(C(=C2C=C1)OCC)CCCC

Origin of Product

United States

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